2-(4-Isopropylbenzoyl)-6-methylpyridine
Description
2-(4-Isopropylbenzoyl)-6-methylpyridine is a pyridine derivative substituted at the 2-position with a 4-isopropylbenzoyl group and at the 6-position with a methyl group. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The compound’s structure combines aromatic pyridine and benzoyl moieties, with the isopropyl group enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
(6-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-7-9-14(10-8-13)16(18)15-6-4-5-12(3)17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZQBFVAOZOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236505 | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-43-7 | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1-Methylethyl)phenyl](6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylbenzoyl)-6-methylpyridine typically involves the reaction of cumene with phthalic anhydride under Friedel-Crafts acylation conditions. This reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylbenzoyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Isopropylbenzoyl)-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Isopropylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-(4-Isopropylbenzoyl)-6-methylpyridine with related compounds:
*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., ChemAxon).
Key Observations :
- M-MPEP ’s ethynyl linkage enables a near-planar conformation, facilitating π-stacking interactions in crystal structures, whereas the benzoyl group in the target compound introduces torsional flexibility .
Neuropharmacological Potential
- M-MPEP : A potent mGluR5 antagonist (IC₅₀ ~5 nM) with applications in addiction therapy. Its planar structure and π-stacking interactions are critical for receptor binding .
- Target Compound : The isopropyl group may enhance hydrophobic interactions with receptor pockets, though steric hindrance could reduce affinity compared to M-MPEP’s linear ethynyl group.
Antimicrobial Activity
- Compound 4e : Exhibits antimicrobial activity (MIC values: 8–32 µg/mL) against S. aureus and E. coli. The chlorophenylpyrazole moiety contributes to membrane disruption .
- Target Compound : The benzoyl group’s electron-withdrawing effects might alter antimicrobial potency, but experimental validation is required.
Crystal Structure and Conformational Analysis
- M-MPEP : Exhibits a near-planar solid-state conformation with π-stacking (3.7 Å interplanar distance) along the crystal’s b-axis. The methoxy group lacks specific orientation, suggesting rotational freedom .
- 2-(4-Methylbenzoyl)-6-methylpyridine : Predicted to adopt a twisted conformation due to steric clash between methyl and benzoyl groups, reducing π-stacking efficiency compared to M-MPEP .
Biological Activity
Overview
2-(4-Isopropylbenzoyl)-6-methylpyridine is a pyridine derivative characterized by an isopropylbenzoyl group attached to a methylpyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial properties and enzyme inhibition.
- Molecular Formula : C16H17NO
- CAS Number : 1187164-43-7
- Appearance : Yellow crystalline solid
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes involved in microbial cell wall synthesis, which is crucial for its antimicrobial effects. The compound's structure allows it to engage in various chemical reactions, enhancing its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases associated with enzyme overactivity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several pathogens. The results indicated significant inhibition zones in agar diffusion tests, demonstrating its effectiveness against both gram-positive and gram-negative bacteria.
-
Enzyme Interaction Research :
- Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited target enzymes, suggesting potential applications in drug development for metabolic disorders.
-
Therapeutic Applications :
- Ongoing studies are exploring the use of this compound in developing new therapeutic agents for conditions like bacterial infections and inflammatory diseases due to its ability to modulate key biological pathways.
Comparison with Similar Compounds
In comparison to other pyridine derivatives, this compound exhibits unique reactivity and potency due to its specific substitution pattern. This distinctiveness may enhance its efficacy in various applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Isopropylbenzoyl)benzoic acid | Benzoyl group instead of pyridine | Moderate antimicrobial |
| 2-(4-Isopropyl-3-nitrobenzoyl)benzoic acid | Nitro group addition | Enhanced anti-inflammatory |
| 2-(4-Isopropylbenzoyl)-4-methylpyridine | Methyl group at different position | Similar antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
